[bAla8]-Neurokinin A(4-10)
CAS No.:
Cat. No.: VC21539909
Molecular Formula: C35H56N8O10S
Molecular Weight: 780.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C35H56N8O10S |
|---|---|
| Molecular Weight | 780.9 g/mol |
| IUPAC Name | (3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[3-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-oxopropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
| Standard InChI | InChI=1S/C35H56N8O10S/c1-19(2)15-24(32(50)40-23(30(37)48)12-14-54-5)39-27(45)11-13-38-35(53)29(20(3)4)43-33(51)25(16-21-9-7-6-8-10-21)41-34(52)26(18-44)42-31(49)22(36)17-28(46)47/h6-10,19-20,22-26,29,44H,11-18,36H2,1-5H3,(H2,37,48)(H,38,53)(H,39,45)(H,40,50)(H,41,52)(H,42,49)(H,43,51)(H,46,47)/t22-,23-,24-,25-,26-,29-/m0/s1 |
| Standard InChI Key | CKNPSJOMUQBPLA-WTWMNNMUSA-N |
| Isomeric SMILES | CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CCNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)N |
| SMILES | CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CCNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC(=O)O)N |
| Canonical SMILES | CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CCNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC(=O)O)N |
Introduction
Chemical Properties and Structure
[bAla8]-Neurokinin A(4-10) represents a modified fragment of the parent compound Neurokinin A, focusing on positions 4-10 of the original peptide with a key substitution of alanine with beta-alanine at position 8. The compound is also known by its alternative designation MEN 10210 .
Chemical Identity
The peptide has the following characteristics:
Structural Modifications
[bAla8]-Neurokinin A(4-10) contains two significant structural modifications compared to the natural Neurokinin A fragment:
-
Substitution of Ala-5 with β-Ala at position 8 of the modified fragment
These modifications are critical for the compound's enhanced receptor binding properties and pharmacological activity, as will be explored in subsequent sections.
Pharmacological Activity
[bAla8]-Neurokinin A(4-10) exhibits significant pharmacological activity, primarily mediated through neurokinin receptors. Understanding these properties provides insights into its mechanism of action and potential applications.
Receptor Binding Properties
The compound demonstrates high affinity and selectivity for the NK2 receptor subtype within the tachykinin receptor family. Specifically, [bAla8]-Neurokinin A(4-10) functions as an NK2 receptor agonist with a pD2 value of 6.91, indicating substantial receptor activation potency . This selective binding profile distinguishes it from other tachykinin peptides and makes it valuable for studying NK2 receptor-mediated processes.
Table 1: Key Receptor Properties of [bAla8]-Neurokinin A(4-10)
| Property | Value | Receptor Type |
|---|---|---|
| Agonist Activity | pD2 = 6.91 | NK2 receptor |
| Selectivity | High | Preferential for NK2 over NK1/NK3 |
| Binding Mechanism | Competitive | Competes with endogenous ligands |
In Vivo Effects
In animal models, particularly guinea pigs, [bAla8]-Neurokinin A(4-10) has demonstrated pronounced physiological effects. The compound produces:
-
Bladder contraction - indicating activity on urinary smooth muscle
-
Bronchospasm - suggesting effects on respiratory smooth muscle
These effects are consistent with NK2 receptor activation, as this receptor subtype is heavily expressed in smooth muscle tissues throughout the body. The compound's ability to induce these responses makes it valuable for investigating NK2-mediated pathways in various physiological systems.
Structure-Activity Relationship Studies
Understanding the relationship between the structure of [bAla8]-Neurokinin A(4-10) and its functional properties provides insights into the mechanisms of neurokinin receptor activation and selectivity.
Receptor Interaction Mechanisms
The interaction between [bAla8]-Neurokinin A(4-10) and the NK2 receptor likely involves multiple contact points. Structure-activity studies of related compounds suggest that some peptide analogs may exhibit different mechanisms of receptor interaction, as evidenced by discrepancies between binding affinity and functional potency . This indicates a complex relationship between structural features and biological activity, underlining the importance of specific modifications in neurokinin peptides.
Comparison with Related Compounds
To better understand the unique properties of [bAla8]-Neurokinin A(4-10), it is valuable to compare it with related neurokinin peptide fragments and analogs.
Comparison with Neurokinin A(4-10)
The parent fragment Neurokinin A(4-10) serves as a reference point for understanding the effects of the β-alanine substitution:
Table 2: Comparison of [bAla8]-Neurokinin A(4-10) with Related Compounds
| Compound | Sequence | Molecular Weight | Key Features |
|---|---|---|---|
| [bAla8]-Neurokinin A(4-10) | DSFV-{βAla}-LM-NH2 | 780.93 g/mol | NK2 receptor agonist; β-Ala substitution |
| Neurokinin A(4-10) | DSFVGLM-NH2 | ~748 g/mol | NK2 receptor agonist; parent fragment |
| [Nle10]-Neurokinin A(4-10) | DSFVGLX-NH2 (X=Nle) | 748.9 g/mol | Norleucine substitution at position 10 |
While Neurokinin A and its truncated form NKA(4-10) are potent spasmogens of human colon circular muscle, the β-alanine substitution in [bAla8]-Neurokinin A(4-10) appears to optimize this activity, potentially through enhanced receptor binding or activation efficiency .
Functional Differences
The functional differences between these compounds primarily relate to their potency, receptor selectivity, and tissue-specific effects. For instance, structure-activity studies have shown that modifications to the Neurokinin A fragment can enhance functional potency up to 8-fold, depending on the specific substitutions . The β-alanine substitution in [bAla8]-Neurokinin A(4-10) appears to confer optimal properties for certain experimental applications, particularly in studying NK2-mediated physiological processes.
Research Applications
[bAla8]-Neurokinin A(4-10) has proven valuable in various research contexts due to its selective and potent NK2 receptor activation properties.
Physiological Studies
The compound has been used extensively to investigate:
-
Smooth muscle contractility mechanisms
-
Respiratory physiology, particularly bronchospasm
-
Urinary tract function, especially bladder contraction
These applications leverage the compound's ability to selectively activate NK2 receptors, which are abundant in smooth muscle tissues throughout these systems.
Pharmacological Tool
As a selective NK2 receptor agonist, [bAla8]-Neurokinin A(4-10) serves as an important pharmacological tool for:
-
Characterizing receptor subtypes
-
Investigating signal transduction pathways
-
Evaluating potential therapeutic targets related to neurokinin system dysfunction
The specificity of this compound makes it particularly valuable for distinguishing NK2-mediated effects from those of other neurokinin receptor subtypes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume